molecular formula C4H6BrF3OS B14226660 3-Bromo-2-[(trifluoromethyl)sulfanyl]propan-1-ol CAS No. 825628-53-3

3-Bromo-2-[(trifluoromethyl)sulfanyl]propan-1-ol

Cat. No.: B14226660
CAS No.: 825628-53-3
M. Wt: 239.06 g/mol
InChI Key: FRWAIIVGYPOJOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-[(trifluoromethyl)sulfanyl]propan-1-ol is a brominated saturated alcohol with a trifluoromethyl group. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications. It is often used as a thiol-reactive trifluoromethyl probe due to its effective chemical shift dispersion under varying polarity conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromo-1,1,1-trifluoro-2-propanol with a thiol reagent under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and trifluoromethylation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-[(trifluoromethyl)sulfanyl]propan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carbonyl compounds, while substitution can produce different functionalized derivatives .

Mechanism of Action

The mechanism of action of 3-Bromo-2-[(trifluoromethyl)sulfanyl]propan-1-ol involves its reactivity with thiol groups. The compound forms covalent bonds with thiol-containing molecules, which can alter their function. This reactivity is exploited in various biochemical assays and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-[(trifluoromethyl)sulfanyl]propan-1-ol is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical properties. Its ability to act as a thiol-reactive probe sets it apart from other similar compounds .

Properties

CAS No.

825628-53-3

Molecular Formula

C4H6BrF3OS

Molecular Weight

239.06 g/mol

IUPAC Name

3-bromo-2-(trifluoromethylsulfanyl)propan-1-ol

InChI

InChI=1S/C4H6BrF3OS/c5-1-3(2-9)10-4(6,7)8/h3,9H,1-2H2

InChI Key

FRWAIIVGYPOJOL-UHFFFAOYSA-N

Canonical SMILES

C(C(CBr)SC(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.